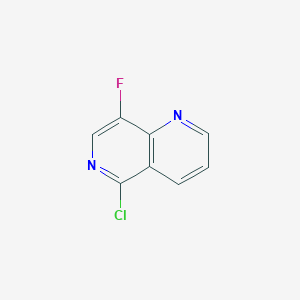

5-Chloro-8-fluoro-1,6-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1374652-06-8 |

|---|---|

Molecular Formula |

C18H25FN3O5PS |

Synonyms |

5-chloro-8-fluoro-1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 8 Fluoro 1,6 Naphthyridine

Strategic Design of De Novo Synthetic Routes for Halogenated 1,6-Naphthyridines.acs.orgresearchgate.net

The de novo synthesis of halogenated 1,6-naphthyridines often involves building the bicyclic ring system from acyclic or monocyclic precursors. This approach offers flexibility in introducing a variety of substituents.

A key strategy in the synthesis of complex heterocyclic systems like 1,6-naphthyridines is the convergent assembly of molecular fragments. This approach allows for the independent synthesis of different parts of the target molecule, which are then combined in the final stages. For instance, a substituted pyridine (B92270) ring can be coupled with another fragment to form the second ring of the naphthyridine core. A recently developed method for creating highly substituted 1,6-naphthyridines utilizes a tandem nitrile hydration/cyclization procedure to form 1,6-naphthyridine-5,7-diones. These intermediates can then be converted to bench-stable yet highly reactive 1,6-naphthyridine-5,7-ditriflates, which are amenable to diverse functionalization. acs.org

The formation of the second pyridine ring through a cyclization reaction is a pivotal step in many synthetic routes to 1,6-naphthyridines. nih.gov Various cyclization strategies have been explored, including those starting from preformed pyridine or pyridone rings. nih.govmdpi.com For example, the condensation of a 4-aminonicotinaldehyde (B1271976) with a malonamide (B141969) derivative can yield a 1,6-naphthyridin-2(1H)-one. nih.gov Another approach involves the reaction of ethyl 4,6-dichloro-3-pyridinecarboxylate with an amine, followed by condensation with methyl phenylacetate. nih.gov The optimization of these cyclization reactions is crucial for achieving high yields and often involves screening different catalysts, solvents, and temperatures. evitachem.comacs.org Metal-free cascade radical cyclization of 1,6-enynes with aldehydes has also been developed for the synthesis of tricyclic fluorene (B118485) derivatives, showcasing the potential of radical cyclizations in forming complex ring systems. rsc.org

Precursor Synthesis and Functionalization Strategies for Substituted Pyridines.nih.gov

The synthesis of appropriately substituted pyridine precursors is fundamental to the successful construction of the target 5-Chloro-8-fluoro-1,6-naphthyridine. The strategic placement of functional groups on the pyridine ring dictates the final substitution pattern of the naphthyridine. Synthetic methods for substituted pyridines are diverse and can involve reactions such as the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride (B1165640) to yield 2-substituted pyridines. organic-chemistry.org The use of preformed N-substituted or unsubstituted pyridine-4-amines bearing a functional group like an aldehyde, nitrile, or ester at the C3 position is a common strategy. nih.gov For example, 4-aminonicotinonitrile (B111998) can be condensed with diethyl malonate to form a 1,6-naphthyridin-2(1H)-one derivative. nih.gov

Optimization of Reaction Conditions for Target Compound Formation.acs.org

Fine-tuning reaction conditions is paramount to maximize the yield and purity of this compound. This involves a systematic exploration of various parameters.

Catalysis plays a significant role in modern organic synthesis, and the preparation of naphthyridines is no exception. Various catalytic systems have been employed to facilitate key bond-forming reactions. For instance, the Ghaffar-Parkins catalyst, a platinum hydride-based nitrile hydration catalyst, has proven effective in the synthesis of 1,6-naphthyridines. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also instrumental in functionalizing the naphthyridine core. acs.org The use of basic ionic liquids as both green solvents and catalysts has been explored for the Friedlander reaction to produce 1,8-naphthyridines, a strategy that could potentially be adapted for 1,6-naphthyridine (B1220473) synthesis. nih.gov

Achieving the desired regiochemistry in the halogenation and subsequent functionalization steps is a significant challenge. The inherent reactivity of the naphthyridine ring system can lead to a mixture of isomers if the reaction conditions are not carefully controlled. The use of N-halosuccinimides in hexafluoroisopropanol (HFIP) has been shown to be a mild and highly regioselective method for the halogenation of a wide range of arenes and heterocycles. organic-chemistry.org This method's ability to control the position of halogenation is crucial for the synthesis of specifically substituted compounds like this compound. Furthermore, the development of one-pot sequential dihalogenation and halogenation-Suzuki cross-coupling reactions demonstrates the versatility of this approach for further functionalization. organic-chemistry.org The selective functionalization of heteroaryl ditriflates, where one triflate group reacts preferentially, allows for the stepwise introduction of different substituents, a key strategy for accessing complex substitution patterns. acs.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's high purity. Various standard and advanced techniques are employed, tailored to the specific properties of the intermediates and the final compound.

Commonly, purification of the crude product and intermediates involves techniques such as column chromatography, recrystallization, and precipitation. For halogenated naphthyridines and their precursors, column chromatography using silica (B1680970) gel is a prevalent method. up.ac.za The choice of eluent system, typically a mixture of polar and non-polar solvents like ethyl acetate (B1210297) and hexane, is optimized to achieve effective separation of the desired compound from impurities. For instance, in the purification of related substituted naphthyridines, normal phase column chromatography has been successfully utilized. up.ac.za

Recrystallization is another powerful technique for purifying solid compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. The selection of an appropriate solvent is crucial for obtaining high-purity crystals upon cooling.

Precipitation can be used to isolate a product from a reaction mixture. For example, after a reaction, adjusting the pH of the solution can cause the desired product to precipitate out of the solution, allowing for its collection by filtration. google.com In some cases, adding a specific salt to a solution containing the product can induce precipitation, a method known as "salting out". google.com

In the context of fluorinated heterocyclic compounds, purification strategies may also involve specialized techniques. For instance, after a reaction, a crude mixture can be filtered over a fritted funnel and the remaining solid washed with an appropriate solvent like ethyl acetate to remove impurities. nih.gov For volatile fluorinated compounds, trapping agents may be used to prevent their loss during purification. nih.gov

The following table summarizes the common purification techniques applicable to the synthesis of this compound and its intermediates.

| Technique | Description | Applicability | Key Considerations |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). | Purification of crude products and intermediates from reaction byproducts. | Choice of adsorbent and eluent system is critical for effective separation. |

| Recrystallization | Purification of solids based on differences in solubility in a specific solvent at varying temperatures. | Final purification of solid this compound and its solid intermediates. | Solvent selection is key to maximizing yield and purity. |

| Precipitation | Inducing the formation of a solid from a solution by changing its physical or chemical properties (e.g., pH adjustment, adding a salt). | Isolation of the product from the reaction mixture. | The conditions for precipitation (pH, temperature, concentration) must be carefully controlled. |

| Filtration | The mechanical separation of a solid from a fluid (liquid or gas) by interposing a medium through which only the fluid can pass. | Isolating precipitated or crystallized solids from the mother liquor. | Choice of filter medium and proper washing of the collected solid are important. |

Principles of Green Chemistry Integration in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is aimed at designing more environmentally benign and sustainable processes. Key principles include the use of safer solvents, maximizing atom economy, and minimizing waste.

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. In the synthesis of naphthyridine derivatives, researchers have explored alternative reaction media. For example, the use of water as a solvent in the Friedländer reaction to produce substituted 1,8-naphthyridines has been shown to be a greener alternative to traditional organic solvents. rsc.org This approach not only reduces the environmental impact but can also simplify the workup procedure.

Solvent-free reaction conditions, where the reaction is carried out by grinding the reactants together, represent another important green methodology. savemyexams.com These solid-state reactions can lead to shorter reaction times, higher yields, and reduced pollution. savemyexams.com While specific examples for this compound are not extensively documented, the principles of using greener solvents like water or employing solvent-free conditions are applicable to its synthetic design. Furthermore, some advanced synthetic protocols for related naphthyridine scaffolds have been developed to be free of chromatographic purification, which significantly reduces solvent usage at the purification stage. acs.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. studypulse.austudymind.co.uk A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste. langholmandcanonbieschools.dumgal.sch.uk Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. chemistry-teaching-resources.com

In the synthesis of this compound, synthetic routes can be designed to maximize atom economy. For instance, Heck-type vinylation protocols using ethylene (B1197577) gas have been developed for related chloropyridines, which are described as atom-economical. acs.org The choice of reagents and reaction pathways plays a crucial role. For example, using catalytic processes instead of stoichiometric reagents can significantly improve atom economy and reduce waste. langholmandcanonbieschools.dumgal.sch.uk

Waste minimization strategies go hand-in-hand with improving atom economy. rsc.orgresearchgate.net This includes the recycling of catalysts and solvents, and the development of one-pot synthesis where multiple reaction steps are carried out in the same reactor without isolating intermediates. rsc.org Such strategies not only reduce waste but also save energy and time. The development of synthetic routes that avoid the use of protecting groups can also contribute to waste minimization by reducing the number of reaction steps.

The following table provides a hypothetical comparison of two synthetic steps to illustrate the concept of atom economy.

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Hypothetical Substitution | Intermediate A + Reagent B | This compound | Salt C + Water | Lower |

| Hypothetical Addition | Intermediate D + Reagent E | This compound | None | 100% |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 5-Chloro-8-fluoro-1,6-naphthyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required.

1D NMR spectra provide fundamental information about the number and type of magnetically active nuclei.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthyridine core. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen atoms in the rings. The coupling patterns (J-coupling) between adjacent protons would be critical in determining their relative positions.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the carbon atoms would be significantly affected by the attached halogens and their position on the heterocyclic system. Carbons bonded to the electronegative chlorine and fluorine atoms would exhibit characteristic downfield shifts.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive technique. The spectrum would show a signal corresponding to the fluorine atom at the C-8 position. The chemical shift of this signal provides information about the local electronic environment, and its coupling to nearby protons would further confirm the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Aromatic ¹H | 7.5 - 9.5 | The exact shifts and coupling constants would depend on the specific proton and its proximity to the nitrogen and halogen substituents. |

| Aromatic ¹³C | 110 - 160 | Carbons directly attached to nitrogen and halogens would be at the lower end of the field (higher ppm). |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy for similar heterocyclic systems. Actual experimental values would be required for definitive assignment.

2D NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on the same ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It is instrumental in connecting different fragments of the molecule and confirming the positions of substituents like the chlorine atom that lack protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of the elemental composition and molecular formula.

ESI-MS: Electrospray ionization is a soft ionization technique that would likely be used to generate the protonated molecule, [M+H]⁺, of this compound. The high-resolution measurement of this ion would confirm the molecular formula C₈H₄ClFN₂.

APCI-MS: Atmospheric pressure chemical ionization is another suitable soft ionization method that could be employed, particularly for less polar compounds, to generate the molecular ion.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₈H₄³⁵ClFN₂ + H]⁺ | 183.0120 |

Note: The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic losses of fragments such as HCl, HCN, or cleavage of the naphthyridine ring system would be expected, further corroborating the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic heterocyclic system, typically in the 1600-1450 cm⁻¹ region. C-H stretching vibrations would appear around 3100-3000 cm⁻¹. The C-Cl and C-F stretching vibrations would be found in the fingerprint region (below 1300 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the naphthyridine ring would give rise to characteristic absorption maxima (λ_max) in the UV region. The position and intensity of these absorptions would be influenced by the chloro and fluoro substituents.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While the specific crystal structure of this compound has not been reported in the reviewed literature, studies on related naphthyridine derivatives demonstrate the power of this technique. For instance, X-ray diffraction studies on various substituted naphthyridines have elucidated how different substituent patterns influence the planarity of the bicyclic ring system and the orientation of the substituents. These analyses often reveal subtle deviations from planarity and highlight the role of intermolecular forces, such as hydrogen bonding and π-π stacking, in the crystal packing. Such interactions are critical in understanding the material's physical properties.

Conformational analysis, aided by computational modeling, further interprets the experimental crystallographic data. It helps in understanding the preferred spatial arrangement of the atoms, which can be crucial for predicting the molecule's interaction with biological targets. For many heterocyclic compounds, the conformation observed in the solid state provides valuable insights into the low-energy conformations that may exist in solution.

| Parameter | Typical Range for Naphthyridine Derivatives |

| Crystal System | Monoclinic, Orthorhombic |

| Space Group | P2₁/c, Pca2₁ |

| C-C Bond Length (aromatic) | 1.36 - 1.42 Å |

| C-N Bond Length (aromatic) | 1.32 - 1.38 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| Dihedral Angle (between rings) | 0 - 5° |

This table presents typical crystallographic data for substituted naphthyridine derivatives and provides an estimation of the expected values for this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the purification and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques in this regard.

HPLC is a cornerstone technique for determining the purity of non-volatile and thermally stable compounds like this compound. The development of a robust HPLC method is critical for quality control, ensuring that the compound meets the required specifications for subsequent use.

Method development for a new compound typically involves a systematic approach to optimize the separation of the main compound from any impurities or starting materials. Key parameters that are adjusted include the stationary phase (the column), the mobile phase composition, the flow rate, and the detector wavelength. For halogenated aromatic compounds, reversed-phase HPLC is a common choice.

A typical starting point for method development for a compound like this compound would involve a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The UV detector wavelength would be selected based on the compound's UV-Vis spectrum to maximize sensitivity.

The validation of an HPLC method ensures its reliability and includes the assessment of parameters such as linearity, precision, accuracy, specificity, and robustness. While a specific validated method for this compound is not available, the table below outlines a hypothetical set of parameters that would be typical for the analysis of a similar heterocyclic compound.

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table outlines a typical set of starting conditions for the development of an HPLC method for the purity assessment of a halogenated naphthyridine derivative.

GC-MS is a powerful analytical technique used to separate, identify, and quantify volatile and thermally stable compounds. In the context of the synthesis of this compound, GC-MS is particularly valuable for monitoring the progress of reactions and for identifying any volatile intermediates, byproducts, or residual starting materials.

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "molecular fingerprint," allowing for the identification of the compound by comparison with spectral libraries or through interpretation of the fragmentation pattern.

The synthesis of substituted naphthyridines can sometimes involve volatile precursors or generate volatile side products. For example, in multi-step syntheses, the removal of protecting groups or the use of certain reagents can lead to the formation of small, volatile molecules that can be readily detected by GC-MS. This allows for real-time monitoring of reaction completion and can provide valuable insights into the reaction mechanism.

While specific volatile intermediates for the synthesis of this compound are not detailed in the literature, the table below provides examples of volatile compounds that could potentially be identified by GC-MS during the synthesis of related heterocyclic systems.

| Potential Volatile Intermediate | Typical Mass Spectral Fragments (m/z) |

| Chlorinated Pyridine (B92270) Precursor | Molecular ion, fragments from loss of Cl, ring fragments |

| Fluorinated Pyridine Precursor | Molecular ion, fragments from loss of F, ring fragments |

| Simple Aliphatic Byproducts | Characteristic fragmentation patterns based on structure |

This table provides hypothetical examples of volatile intermediates and their expected mass spectral characteristics that could be relevant in the synthesis of this compound.

Theoretical and Computational Studies on 5 Chloro 8 Fluoro 1,6 Naphthyridine

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a broad range of computational techniques used to represent and manipulate molecular structures. nih.gov Conformational analysis, a key aspect of molecular modeling, focuses on identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. researchgate.net Even for largely planar aromatic systems like naphthyridines, substituents can lead to different low-energy conformations that may be important for biological activity. nih.gov

The process typically involves:

Conformational Search: Using molecular mechanics or semi-empirical methods to rapidly generate a wide range of possible conformers by systematically rotating single bonds.

Energy Minimization: Each generated conformer is then subjected to geometry optimization, usually with a more accurate method like DFT, to find the nearest local energy minimum. semanticscholar.org

Population Analysis: The relative energies of the stable conformers are used to calculate their expected population at a given temperature using the Boltzmann distribution.

For substituted 1,6-naphthyridine (B1220473) derivatives, conformational analysis is crucial for understanding their biological function. For example, studies on 1,6-naphthyridine inhibitors of human cytomegalovirus have shown that the molecule's ability to maintain a specific active conformation, often stabilized by intramolecular hydrogen bonds, is essential for its inhibitory activity. nih.gov Such studies help to explain why certain substitution patterns lead to higher potency. nih.gov For 5-Chloro-8-fluoro-1,6-naphthyridine, this analysis would reveal the preferred orientation of the halogen atoms relative to the ring system and how this might influence its interaction with a biological target.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov These predictions are invaluable for validating experimental results, assigning complex spectra, and confirming the structure of newly synthesized compounds. acs.org

DFT calculations are widely used for this purpose. The prediction process involves:

Geometry Optimization: An accurate optimized geometry is the essential first step for any spectroscopic prediction.

Frequency Calculation: Following optimization, a frequency calculation is performed. For IR spectra, this yields the vibrational frequencies and their corresponding intensities. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

NMR Shielding Calculation: To predict NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework. aip.orgnih.gov This method calculates the magnetic shielding tensor for each nucleus. The calculated isotropic shielding values are then converted into chemical shifts (ppm) by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

While no specific computational spectra for this compound are published, the GIAO-DFT approach has become a standard and reliable method for predicting ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules, including complex heterocyclic systems. nih.govacs.org Comparing the predicted spectrum of a proposed structure with the experimental spectrum is a robust method for structural elucidation. uncw.edu

Computational Analysis of Reaction Mechanisms and Transition States

Computational methods allow for the detailed exploration of chemical reaction pathways, providing insights that are often impossible to obtain through experiments alone. rsc.org By mapping the potential energy surface (PES) that connects reactants to products, chemists can identify intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. acs.orgsmu.edu

The key goals of such an analysis are:

Locating the Transition State: The TS is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction and an energy minimum in all other directions. github.io Locating the TS structure is a critical step in understanding a reaction mechanism.

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (barrier height), which is the primary determinant of the reaction rate. fiveable.me

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the minimum energy path downhill from the TS to confirm that it connects the intended reactants and products. acs.org

For a molecule like this compound, this type of analysis could be used to predict its reactivity in, for example, nucleophilic aromatic substitution reactions. Calculations could determine whether the chlorine or fluorine atom is more susceptible to substitution by modeling the transition states for the attack of a nucleophile at each position and comparing the activation energies. Such studies can predict regioselectivity and guide the design of synthetic routes. acs.org

In Silico Assessment of Structure-Activity Relationship (SAR) Hypotheses

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. oncodesign-services.com In silico (computer-based) methods allow for the rapid and cost-effective assessment of SAR hypotheses, guiding the design and prioritization of new compounds for synthesis. nih.gov

Key in silico SAR techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the biological activity of a set of compounds with their physicochemical properties or calculated molecular descriptors (e.g., logP, molar refractivity, electronic properties). nih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds. nih.gov Studies on benzo[h] fiveable.meijpsonline.comnaphthyridin-2(1H)-one analogs as mTOR inhibitors have successfully used 3D-QSAR methods to build predictive models that guide the design of more potent derivatives. ijpsonline.comijpsonline.com

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a biological target, such as an enzyme or receptor. nih.gov Docking algorithms place the ligand into the target's binding site and score the interaction, typically based on binding energy. This helps to visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions) and explain why certain structural features enhance or diminish activity. winona.edu Docking studies have been effectively used to rationalize the SAR of 1,8-naphthyridine (B1210474) derivatives as potential anticancer agents targeting DNA topoisomerase II. researchgate.net

For the 1,6-naphthyridine scaffold, which is found in numerous bioactive molecules, in silico SAR assessments would be critical. mdpi.comnih.govresearchgate.net A computational study on this compound could involve docking it into a relevant protein target to generate hypotheses about its binding mode. These hypotheses could then be tested by designing and synthesizing new analogs with modified substituents to see if the predicted changes in binding affinity correlate with experimental activity.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. ekb.eg These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds.

While no specific QSAR models have been published for this compound, the development of such a model would typically involve the following steps:

Data Set Compilation: A series of 1,6-naphthyridine derivatives with varying substituents at different positions would be synthesized, and their biological activities (e.g., IC50 values against a specific target) would be determined.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to build a mathematical equation that relates the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the generated QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

An illustrative QSAR model for a series of hypothetical 1,6-naphthyridine derivatives is presented in the table below. This table showcases the kind of data that would be generated in a QSAR study.

Table 1: Hypothetical QSAR Data for 1,6-Naphthyridine Derivatives

| Compound | Substituent (R) | log(1/IC50) | Electronic Descriptor (e.g., Hammett constant) | Steric Descriptor (e.g., Taft steric parameter) |

|---|---|---|---|---|

| 1 | H | 5.2 | 0.00 | 0.00 |

| 2 | CH3 | 5.5 | -0.17 | -1.24 |

| 3 | Cl | 5.8 | 0.23 | -0.97 |

| 4 | OCH3 | 5.4 | -0.27 | -0.55 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its biological target, typically a protein or a nucleic acid. These methods are frequently applied in the study of naphthyridine derivatives to understand their mechanism of action. tandfonline.comresearchgate.netsemanticscholar.orgsemanticscholar.orgresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, a molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. A relevant protein target would be chosen based on the desired therapeutic application, and its 3D structure would be obtained from a protein data bank.

Docking Simulation: A docking algorithm would be used to place the ligand into the binding site of the receptor in various possible conformations and orientations.

Scoring and Analysis: The resulting poses would be scored based on their binding affinity, and the best-scoring poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation of the this compound-protein complex obtained from docking would reveal the stability of the binding pose and the flexibility of the ligand and the protein's active site.

The table below illustrates the type of information that can be obtained from a molecular docking study of a hypothetical 1,6-naphthyridine derivative.

Table 2: Illustrative Molecular Docking Results for a 1,6-Naphthyridine Derivative

| Parameter | Value |

|---|---|

| Target Protein | Example Kinase |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Asp145, Glu98 |

| Hydrophobic Interactions | Leu23, Val76, Ala45 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are important parameters that provide insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule.

For this compound, an FMO analysis would be performed using computational methods like Density Functional Theory (DFT). This analysis would provide:

HOMO Energy: The energy of the highest occupied molecular orbital, which is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO Energy: The energy of the lowest unoccupied molecular orbital, which is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap: The difference in energy between the HOMO and LUMO. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.

The table below presents hypothetical FMO analysis data for this compound, illustrating the kind of information that would be generated.

Table 3: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

The distribution of the HOMO and LUMO orbitals on the molecular structure would also be visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. This information is valuable for understanding and predicting the molecule's reactivity in various chemical reactions.

Reaction Chemistry and Functionalization of 5 Chloro 8 Fluoro 1,6 Naphthyridine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthyridine Core

The reactivity of the naphthyridine ring system towards electrophilic and nucleophilic attack is a cornerstone of its chemical utility.

Electrophilic Aromatic Substitution: Generally, the electron-deficient character of the pyridine (B92270) rings in naphthyridines makes electrophilic aromatic substitution (EAS) challenging. These reactions typically require harsh conditions and the use of strong acid catalysts to activate the aromatic ring. The introduction of an electrophile involves the initial attack of the aromatic pi-system on the electrophile, followed by the loss of a proton to restore aromaticity. Common EAS reactions include nitration, halogenation, and sulfonation. For the 1,6-naphthyridine (B1220473) core, the positions for electrophilic attack are influenced by the directing effects of the nitrogen atoms and existing substituents.

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, the electron-poor nature of the 1,6-naphthyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true at positions ortho and para to the ring nitrogens and activated by electron-withdrawing groups like halogens. In 5-chloro-8-fluoro-1,6-naphthyridine, both the chloro and fluoro substituents can act as leaving groups.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

The presence of electron-withdrawing groups, such as the second halogen and the ring nitrogens, helps to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction. Fluorine is often an excellent leaving group in SNAr reactions, sometimes even better than other halogens, because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. This enhanced reactivity allows for the selective displacement of the fluorine atom over the chlorine atom under certain conditions.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The halogenated positions of this compound are prime sites for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for building molecular complexity.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. It is a powerful and widely used method for constructing C-C bonds. In the context of this compound, this reaction can be employed to introduce a variety of aryl, heteroaryl, or alkyl groups at either the 5- or 8-position by displacing the corresponding halogen.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the naphthyridine.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The newly coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The reactivity of the two halogen atoms can be differentiated. For instance, a Suzuki cross-coupling has been reported for 8-bromo-7-fluoro-2-methoxynaphthyridine, indicating the feasibility of such reactions on similar scaffolds.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Naphthyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Product |

|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-8-fluoro-1,6-naphthyridine |

| This compound | Alkenylboronic ester | PdCl₂(dppf) | 5-Alkenyl-8-fluoro-1,6-naphthyridine |

Heck Reaction: The Heck reaction is a palladium-catalyzed method for forming carbon-carbon bonds between aryl or vinyl halides and alkenes. This reaction allows for the introduction of alkenyl substituents onto the naphthyridine core. The choice of catalyst, base, and reaction conditions is crucial for achieving high yields and stereoselectivity.

Sonogashira Coupling: The Sonogashira coupling is another palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations. A copper(I) co-catalyst is often employed.

Table 2: Heck and Sonogashira Coupling Reactions

| Reaction Type | Naphthyridine Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Heck | This compound | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Alkenylated naphthyridine |

| Sonogashira | This compound | Terminal alkyne | Pd(PPh₃)₄ / CuI | Alkynylated naphthyridine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is a powerful tool for synthesizing arylamines from this compound and a wide range of primary or secondary amines. The choice of palladium precursor and phosphine (B1218219) ligand is critical for the success of the reaction and depends on the steric and electronic properties of the substrates. For instance, a Buchwald-Hartwig reaction has been successfully used to couple benzylamine (B48309) with an iodonium (B1229267) salt of a naphthyridine derivative.

Table 3: Buchwald-Hartwig Amination Reaction

| Naphthyridine Substrate | Amine | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| This compound | Primary or secondary amine | Pd₂(dba)₃ / BINAP | NaOtBu | 5-Amino-8-fluoro-1,6-naphthyridine derivative |

Functional Group Interconversions and Derivatization Strategies

Beyond substitution and cross-coupling at the halogenated positions, the 1,6-naphthyridine core allows for a variety of functional group interconversions. For example, if a formyl group were present, it could be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. Nitrile groups can be hydrolyzed to carboxylic acids or reduced to primary amines. These transformations significantly expand the range of accessible derivatives from a common intermediate.

Derivatization strategies often involve the modification of substituents introduced through cross-coupling reactions. For instance, an introduced alkenyl group from a Heck reaction could undergo subsequent hydrogenation, oxidation, or cycloaddition reactions. An alkynyl group from a Sonogashira coupling could participate in click chemistry or be hydrated to a ketone.

Heterocycle Annulation and Ring Expansion/Contraction Reactions

While less common for this specific scaffold, the principles of heterocycle annulation could be applied to derivatives of this compound. For instance, a derivative bearing ortho-amino and carboxylate groups could undergo intramolecular condensation to form a new fused heterocyclic ring. Ring expansion or contraction reactions are generally not characteristic of the stable naphthyridine core itself but could be envisioned for more complex derivatives under specific, often harsh, conditions.

Regioselectivity and Chemoselectivity in Naphthyridine Transformations

The reaction chemistry of this compound is governed by the electronic properties of the naphthyridine core and the distinct nature of its two halogen substituents. The two nitrogen atoms within the bicyclic system significantly influence the electron density of the aromatic rings, making certain positions more susceptible to nucleophilic attack. This inherent electronic bias, coupled with the different reactivities of the chlorine and fluorine atoms, dictates the regioselectivity and chemoselectivity of its transformations.

Regioselectivity

The positions on the 1,6-naphthyridine ring are not equivalent. The nitrogen atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr). In the 1,6-naphthyridine system, the C5 and C8 positions are particularly activated towards nucleophilic attack due to their positions relative to the ring nitrogens, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

In the case of this compound, both the C5 and C8 positions are substituted with halogens, which are good leaving groups in SNAr reactions. The regioselectivity of a given reaction will therefore depend on a combination of factors including the nature of the incoming nucleophile, the reaction conditions, and the relative ability of the fluorine and chlorine atoms to act as leaving groups. For instance, in reactions with soft nucleophiles, the reaction may be favored at the position that leads to a more stable transition state, which is influenced by the electronic environment of the entire molecule.

Chemoselectivity

Chemoselectivity in the reactions of this compound refers to the preferential reaction of one halogen over the other. In nucleophilic aromatic substitution reactions, the bond to the leaving group is broken in the rate-determining step or a subsequent fast step. Contrary to what is observed in aliphatic nucleophilic substitution (SN1 and SN2), where iodide and bromide are excellent leaving groups, in SNAr the leaving group ability is often reversed, with fluoride (B91410) being a better leaving group than chloride, bromide, or iodide. nih.gov This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. nih.govamericanelements.com

Therefore, in reactions of this compound with nucleophiles, it is generally expected that the fluorine atom at the C8 position will be preferentially substituted over the chlorine atom at the C5 position. This predicted chemoselectivity is based on the superior ability of fluorine to stabilize the transition state of the SNAr reaction through its strong inductive electron-withdrawing effect.

While direct experimental data on the reactivity of this compound is not extensively available in the public literature, the principles of SNAr on halo-substituted pyridines and related heterocycles strongly support this expected outcome. For example, studies on polyfluorinated pyridines have shown that fluorine atoms are selectively displaced by nucleophiles. rsc.org

The table below outlines the expected selectivity based on the principles of nucleophilic aromatic substitution on related dihalonaphthyridines.

| Reactant | Position of Attack | Substituted Halogen | Rationale |

| Nu:⁻ | C8 | Fluorine | The high electronegativity of fluorine makes the C8 position more electrophilic and better able to stabilize the Meisenheimer intermediate. Fluorine is often a better leaving group than chlorine in SNAr. |

| Nu:⁻ | C5 | Chlorine | Substitution at this position is less favored due to the lower electronegativity of chlorine compared to fluorine, resulting in a less electrophilic carbon center. |

It is important to note that the actual selectivity can be influenced by the specific nucleophile used, the solvent, and the reaction temperature. For example, hard nucleophiles might favor reaction at the more polarized C-F bond, while softer nucleophiles might show different selectivity profiles. Furthermore, in transition-metal-catalyzed cross-coupling reactions, the selectivity would be governed by different principles, such as the relative ease of oxidative addition of the C-Cl versus the C-F bond to the metal center, where the C-Cl bond is generally more reactive.

Exploration of 5 Chloro 8 Fluoro 1,6 Naphthyridine in Medicinal Chemistry Research Methodologies

Design Principles for Naphthyridine-Based Ligands and Probes

The design of ligands and probes based on the 1,6-naphthyridine (B1220473) scaffold is rooted in established medicinal chemistry principles, primarily structure-activity relationship (SAR) studies. The naphthyridine core is a bioisostere of quinoline (B57606) and other bicyclic heterocycles, providing a rigid framework that can be functionalized at multiple positions to optimize interactions with biological targets. mdpi.comnih.gov

Key Design Considerations:

Privileged Scaffold: The 1,6-naphthyridine motif is considered a versatile and multivalent scaffold, known to be a component in compounds targeting a variety of enzymes and receptors, including kinases and HIV-1 integrase. mdpi.comnih.govnih.gov

Substitution Patterns: The biological activity of naphthyridine derivatives is highly dependent on the nature and position of its substituents. SAR studies have shown that modifications at positions C5, C7, and C8 are critical for modulating potency and selectivity. mdpi.comnih.gov For instance, in a series of 8-hydroxy- nih.govmdpi.comnaphthyridine-7-carboxamides developed as HIV-1 integrase inhibitors, the introduction of 5-amino derivatives led to sub-micromolar potency. nih.gov

Role of Halogenation: The inclusion of chloro and fluoro groups, as seen in 5-Chloro-8-fluoro-1,6-naphthyridine, is a deliberate design choice. Fluorine can enhance binding affinity, improve metabolic stability, and increase cell permeability. The chlorine atom serves as a key functional group for further chemical modification through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries to explore chemical space. evitachem.comacs.org

Probe Development: For use as chemical probes, the naphthyridine scaffold can be derivatized with reporter tags or reactive groups. A common strategy involves incorporating a photo-activatable group (like a diazirine for photoaffinity labeling) and a retrieval handle (such as an alkyne for click chemistry) to enable the identification of protein targets in complex biological mixtures. youtube.com

In Vitro Enzyme Inhibition Assay Methodologies (e.g., Kinases, Proteases)

Once a series of naphthyridine-based compounds is synthesized, their biological activity is quantified using in vitro enzyme inhibition assays. These assays are crucial for determining the potency of a compound against a specific enzyme target, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Methodologies commonly employed include:

Fluorescence-Based Assays: These are widely used due to their high sensitivity and suitability for high-throughput screening (HTS). nih.gov

FRET Assays: For proteases, a substrate peptide is often labeled with a fluorophore and a quencher. In the absence of inhibition, the protease cleaves the substrate, separating the pair and generating a fluorescent signal. nih.gov

Kinase Assays: Many commercial kinase assay kits (e.g., HTRF, LanthaScreen™) rely on a time-resolved fluorescence resonance energy transfer (TR-FRET) format. These assays typically use a fluorescently labeled antibody that recognizes the phosphorylated substrate produced by the kinase, generating a FRET signal that is diminished in the presence of an effective inhibitor. researchgate.net

Luminescence-Based Assays: Kinase activity can be measured by quantifying the amount of ATP remaining after the enzymatic reaction. The Kinase-Glo® assay, for example, uses luciferase to generate a luminescent signal proportional to the ATP concentration; potent inhibitors leave more ATP in the reaction, resulting in a stronger signal.

Chromatography and Mass Spectrometry: For enzymes where labeled substrates are not feasible, high-performance liquid chromatography (HPLC) or mass spectrometry can be used to directly measure the conversion of substrate to product. nih.gov

A study on 1H-imidazo[4,5-h] nih.govmdpi.comnaphthyridin-2(3H)-one derivatives identified a new class of c-Met kinase inhibitors. nih.gov Their potency was determined using in vitro kinase assays, leading to the identification of a lead compound with an IC₅₀ of 2.6 µM. nih.gov

Receptor Binding Assay Methodologies and Affinity Determination Principles

To characterize the interaction between a naphthyridine ligand and its target protein or nucleic acid, receptor binding assays are essential. The primary goal is to determine the binding affinity, most commonly expressed as the equilibrium dissociation constant (Kᴅ). bmglabtech.com A lower Kᴅ value signifies a stronger binding interaction. bmglabtech.com

Key Methodologies:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard as it provides a complete thermodynamic profile of the interaction, including Kᴅ, enthalpy (ΔH), and entropy (ΔS). nih.govnih.gov ITC analysis of 2-acetylamino-7-methyl-1,8-naphthyridine binding to a guanine (B1146940) base in DNA revealed a Kᴅ of 3.4x10⁵ M⁻¹ and showed the interaction was enthalpy-driven. nih.gov

Fluorescence Titration: This method monitors changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or a fluorescently labeled ligand upon binding. The change in fluorescence is plotted against the ligand concentration to calculate the Kᴅ. researchgate.net

Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target immobilized on the chip. It provides real-time kinetic data, allowing for the determination of both the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), from which Kᴅ (kₒff/kₒₙ) is calculated.

Bioluminescence/Fluorescence Resonance Energy Transfer (BRET/FRET): These assays are particularly useful in a cellular context. A target protein is tagged with a donor molecule (e.g., a luciferase for BRET) and a binding partner or a labeled ligand carries an acceptor fluorophore. Binding brings the donor and acceptor into proximity, enabling energy transfer. bmglabtech.com

Target Identification and Validation Strategies Using Chemical Probes and Proteomics

For novel compounds whose biological target is unknown, or to confirm the intended target and assess selectivity, chemoproteomic strategies are employed. These methods use a bioactive small molecule as a "bait" to capture its interacting proteins from a complex biological sample. nih.gov

Affinity-based chemoproteomics is a powerful technique for unbiased target identification. nih.gov The process involves synthesizing a derivative of the lead compound, such as this compound, that incorporates two key features:

A Reactive Group: A photo-activatable moiety, such as a diazirine or benzophenone, is added. When exposed to UV light, this group forms a highly reactive carbene or radical that covalently crosslinks the probe to any nearby interacting proteins. youtube.com

A Retrieval Handle: An alkyne or biotin (B1667282) tag is included to allow for the enrichment of the crosslinked protein-probe complexes from the cell lysate using click chemistry (e.g., with an azide-biotin linker) followed by streptavidin affinity purification. youtube.comresearchgate.net

The enriched proteins are then digested into peptides and identified using quantitative mass spectrometry, revealing the direct and indirect targets of the original compound. nih.gov

While in vitro assays confirm biochemical potency, cell-based target engagement assays are critical to verify that a compound can enter a cell and bind to its intended target in a native physiological environment. nih.govdiscoverx.com These assays provide crucial information on the combined effects of cell permeability and target binding affinity. youtube.com

Common Methodologies:

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified by Western blot or other means. A stabilizing ligand will result in a higher melting temperature for the target protein. youtube.com

NanoBRET™ Target Engagement Assay: This is a proximity-based assay performed in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer ligand that binds the target is added to the cells, acting as the energy acceptor. When the tracer binds, BRET occurs. A test compound that competes with the tracer for binding will disrupt BRET, leading to a dose-dependent decrease in the signal. This method allows for the quantitative measurement of compound affinity for the target inside living cells. digitellinc.com

In-Cell Westerns/High-Content Imaging: These methods can be used to measure downstream effects of target engagement, such as the inhibition of a phosphorylation event on a kinase substrate, providing indirect but physiologically relevant evidence of target modulation.

Structure-Based Ligand Design Approaches

Structure-based design uses the three-dimensional structural information of the target protein to guide the optimization of inhibitors. researchgate.netnih.gov This rational approach aims to improve potency and selectivity by designing ligands that form specific, high-affinity interactions with the target's binding site.

The process typically involves:

Determining the Target Structure: The 3D structure of the target protein, often in complex with an initial hit compound, is determined using X-ray crystallography or cryo-electron microscopy (cryo-EM).

Computational Modeling and Docking: With a high-resolution structure, computational chemists can perform molecular docking simulations. This involves placing virtual representations of new ligand designs, such as derivatives of this compound, into the binding pocket of the target. These simulations predict the binding conformation and estimate the binding affinity, helping to prioritize which compounds to synthesize. nih.gov

Iterative Design Cycle: The insights from modeling guide the synthesis of new analogs. For example, if docking reveals an empty hydrophobic pocket near the ligand, a new derivative with a hydrophobic group at the appropriate position can be designed and synthesized. The new compound is then tested in binding and functional assays, and a co-crystal structure may be solved. This iterative cycle of design, synthesis, testing, and structural analysis is repeated to optimize the ligand. researchgate.net

This approach was used in the development of dibenzo[c,h] nih.govmdpi.comnaphthyridines as Topoisomerase I inhibitors, where docking models were used to understand the binding orientation within the enzyme-DNA complex. nih.gov

Applications and Methodologies in Agrochemical Research Involving Naphthyridine Derivatives

Methodological Approaches for Herbicide Discovery and Development

The discovery of novel herbicides is a critical component of ensuring global food security. Methodologies for identifying new herbicidal compounds, including those based on naphthyridine structures, have evolved from traditional screening to highly sophisticated, target-based approaches.

A primary method in modern herbicide discovery is High-Throughput Screening (HTS) . ncwss.orgchemdiv.com This involves testing large libraries of chemical compounds against whole organisms (e.g., model plants like Arabidopsis thaliana) or specific molecular targets. ncwss.orgukri.org In a whole-plant screen, sensitised genetic mutant plants that are more susceptible to chemicals inhibiting specific growth processes can be used to rapidly identify compounds with a desired mode of action. ukri.org Phenotypes such as chlorosis, necrosis, or severe growth abnormalities in these screens indicate potential herbicidal activity. ncwss.org

Another key approach is target-based discovery . unl.edu This strategy begins with identifying essential plant enzymes or proteins and then screening for chemicals that inhibit their function. ncwss.orgbiocomm.eu For example, herbicides may target enzymes involved in the biosynthesis of essential amino acids or fatty acids. biocomm.eucropaia.com Once a hit compound is identified, its structure (like the naphthyridine core) can be chemically modified to optimize its efficacy and selectivity. This structured approach, often called the "in vitro target approach," allows for the rational design of new herbicidal molecules. microbe-investigations.com

The development pipeline for a potential herbicide candidate involves several stages, moving from initial discovery to detailed characterization and field trials.

Stages in Herbicide Discovery and Development

| Stage | Description | Key Methodologies |

|---|---|---|

| Lead Discovery | Initial identification of active compounds from large chemical libraries. | High-Throughput Screening (HTS) of whole plants or isolated enzyme targets. ncwss.orgchemdiv.com |

| Lead Optimization | Chemical modification of hit compounds to improve efficacy, selectivity, and physicochemical properties. | Structure-Activity Relationship (SAR) studies, computational modeling. |

| Glasshouse Testing | Evaluation of optimized compounds on a wider range of weed and crop species under controlled conditions. | Dose-response assays, selectivity testing. |

| Field Trials | Assessment of performance under real-world agricultural conditions, considering environmental factors. | Randomized block design trials across multiple locations and seasons. |

| Mode of Action Studies | Elucidation of the specific biochemical pathway disrupted by the herbicide. | Physiological assays, 'omics' technologies (genomics, proteomics), genetic studies. nih.gov |

Fungicide Research Paradigms and In Vitro Efficacy Assessments

Fungal pathogens pose a significant threat to crop yields, necessitating the continuous development of new fungicides. Research into the fungicidal potential of naphthyridine derivatives involves standardized in vitro assays to determine their efficacy and spectrum of activity.

The foundational method for assessing antifungal activity is the broth microdilution assay . nih.govmdpi.com This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a fungus. mdpi.com The assay is performed in multi-well plates, making it suitable for high-throughput screening of numerous compounds against a panel of pathogenic fungi. mdpi.comresearchgate.net Standardized protocols and media, such as RPMI 1640, are often used to ensure reproducibility. nih.govmdpi.comasm.org

Another common in vitro method involves measuring the inhibition of mycelial growth on a solid medium. In these assays, the compound to be tested is incorporated into an agar (B569324) medium, which is then inoculated with the target fungus. The efficacy is determined by measuring the reduction in the colony's diameter compared to an untreated control. mdpi.com From this data, the Effective Concentration 50 (EC₅₀), the concentration that inhibits growth by 50%, can be calculated. mdpi.com

The following table summarizes in vitro antifungal activity for several 1,8-naphthyridine (B1210474) derivatives, illustrating the type of data generated in these assessments.

In Vitro Antifungal Activity of Selected Naphthyridine Derivatives

| Compound | Fungal Strain | Activity Metric | Result (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 8b | Candida albicans | MIC | 0.5 | nih.govacs.org |

| Compound 8c | Candida albicans | MIC | 0.5 | nih.govacs.org |

| Compound 8e | Candida krusei | MIC | 0.5 | nih.gov |

| Compound 5k | Cryptococcus neoformans | MIC | 0.125 | mdpi.com |

| Compound 6c | Cryptococcus neoformans | MIC | 0.0625 | mdpi.com |

Note: The data presented is from studies on human pathogenic fungi but demonstrates the standard methodologies used for efficacy assessment, which are analogous to those in agrochemical research. microbe-investigations.compublications.gc.cacabidigitallibrary.org

Insecticide Discovery Platforms and Target Engagement Studies in Model Systems

The discovery of insecticides with novel modes of action is crucial for managing insect pests, particularly those that have developed resistance to existing products. nih.govlifeasible.comnih.gov Heterocyclic compounds are a rich source of new insecticidal leads. mdpi.comnih.gov

Modern insecticide discovery often employs a target-based approach , focusing on specific physiological or biochemical systems in insects that are absent or significantly different in non-target organisms like mammals. entomoljournal.comresearchgate.net Key targets include the insect nervous system, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), GABA-gated chloride channels, and ryanodine (B192298) receptors (RyRs), which regulate muscle contraction. nih.govvigyanvarta.insciencedaily.com

Genomics and molecular biology have revolutionized target discovery. nih.gov Techniques like RNA interference (RNAi) and CRISPR/Cas9 allow researchers to identify and validate the function of specific genes essential for insect survival. nih.govnih.gov Once a novel target is validated, HTS can be used to screen compound libraries for molecules that interact with and disrupt the function of that target. nih.gov

Target engagement studies are essential to confirm that a potential insecticide interacts with its intended molecular target within the insect. mdpi.com These studies are critical for building structure-activity relationships and optimizing the potency of a lead compound. Assays can be performed on isolated proteins or in cellular systems to monitor changes in the target's stability, structure, or activity upon binding of the compound. Proving that a compound binds to its target and that this binding leads to the desired physiological effect (e.g., paralysis, cessation of feeding) is a key step in the development process. researchgate.net

Mode of Action Elucidation Methodologies in Plant or Pest Model Systems

Understanding a pesticide's mode of action (MoA) is fundamental for its effective and sustainable use, particularly for managing resistance. cropaia.com The MoA describes the specific biochemical pathway or process that a compound disrupts. cropaia.com Elucidating the MoA is a complex process that integrates data from various experimental approaches. biocomm.eunih.gov

For herbicides , initial clues about the MoA can come from the physiological symptoms observed in treated plants (e.g., bleaching, rapid necrosis, growth inhibition). biocomm.eu These observations guide further biochemical and molecular investigations. For instance, if a compound inhibits the production of essential amino acids, this can be confirmed by assays using the target enzyme, such as acetolactate synthase (ALS) or EPSP synthase. cropaia.com

In insecticides , the MoA is often related to neurotoxicity. entomoljournal.comresearchgate.net Electrophysiological studies can be used to measure the effects of a compound on nerve signaling. For example, researchers can determine if a compound blocks or inappropriately activates ion channels. researchgate.net Biochemical assays can confirm if the compound binds to a specific receptor, like the ryanodine receptor, causing uncontrolled calcium release from muscles and leading to paralysis. vigyanvarta.in

For fungicides , the MoA often involves the disruption of essential fungal processes such as respiration, cell division, or the biosynthesis of sterols for cell membranes. nih.gov Identifying the specific target often requires a combination of genetic approaches (e.g., generating resistant mutants and identifying the mutated gene) and biochemical assays that measure the inhibition of specific enzymes. nih.gov

The comprehensive elucidation of a pesticide's MoA is a multi-year research effort that combines plant physiology, biochemistry, and molecular biology to ensure the compound can be used effectively and safely in agriculture. biocomm.eu

Future Research Directions and Emerging Methodologies for Halogenated Naphthyridines

The halogenated naphthyridine scaffold, a prominent feature in medicinal chemistry and material science, continues to be a focal point of intensive research. The unique properties imparted by halogen atoms—such as modulating electronic effects, metabolic stability, and intermolecular interactions—make these heterocycles valuable synthons. As research progresses, the focus is shifting towards more efficient, sustainable, and technologically advanced methods for their synthesis and application. This article explores the emerging trends and future directions in the field of halogenated naphthyridines, with a specific lens on compounds like 5-Chloro-8-fluoro-1,6-naphthyridine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-8-fluoro-1,6-naphthyridine?

- Methodology : Synthesis typically involves halogenation or substitution reactions. For example:

- Halogenation : Direct bromination of 1,6-naphthyridine derivatives using Br₂ in CCl₄ under reflux yields brominated products, which can be further modified via nucleophilic substitution (e.g., with MeONa/MeOH for methoxy groups) .

- Substitution : Chloro-fluoro derivatives may be synthesized via stepwise halogenation, where fluorination is achieved using KF or HF under controlled conditions .

Q. How can the solubility and stability of this compound be optimized for experimental use?

- Methodology :

- Solubility : Test polar (DMSO, methanol) and non-polar solvents (chloroform) to determine optimal dissolution. Use co-solvents (e.g., water-DMSO mixtures) for aqueous systems.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. What reaction mechanisms govern the selective halogenation of 1,6-naphthyridine derivatives?

- Methodology :

- Mechanistic studies : Use DFT calculations to map electron density and predict reactive sites. For example, ’s density-functional approach can correlate halogenation outcomes with local kinetic-energy density .

- Experimental validation : Compare bromination in CCl₄ vs. acetic acid; the latter favors mono-substitution due to solvent polarity effects .

- Table 1 : Reaction Conditions vs. Products

| Substrate | Halogenation Agent | Solvent | Product (Yield) | Reference |

|---|---|---|---|---|

| 1,6-Naphthyridine | Br₂ | CCl₄ | 3-Bromo (68%), 8-Bromo (22%) | |

| 5-Chloro-1,6-naphthyridine | Cl₂ | Acetic acid | 5,8-Dichloro (dominant) |

Q. How can computational methods resolve contradictions in reported reaction outcomes?

- Resolution : Perform frontier molecular orbital (FMO) analysis to identify regioselectivity. Pair with kinetic studies (e.g., time-dependent HPLC) to determine if products arise from thermodynamic vs. kinetic control .

Q. What strategies enhance the biological activity of 1,6-naphthyridine derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -F) at C5 and C8 to improve binding to target enzymes (e.g., kinases) .

- Pharmacophore modification : Fuse benzo[b]benzofurano moieties via Pictet-Spengler reactions to increase lipophilicity and bioavailability .

- Validation : Conduct in vitro assays (e.g., cytotoxicity against cancer cell lines) and compare IC₅₀ values of derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.